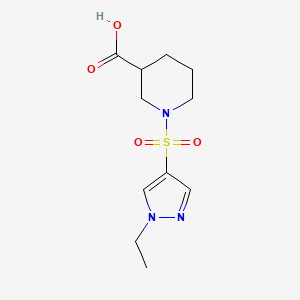

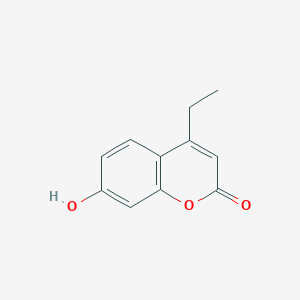

4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spectroscopic Investigation and Molecular Docking Study

The research presented in the first paper provides a comprehensive spectroscopic analysis of a chemotherapeutic agent using FT-IR and FT-Raman techniques. The study focuses on the equilibrium geometry, vibrational wave numbers, and stability of the molecule, which is analyzed using the density functional B3LYP method. The molecular docking results suggest potential inhibitory activity against GPb, indicating the compound's promise as an anti-diabetic agent .

Facile Synthesis of Pyrido[2,3-d]pyrimidines

The second paper describes a new synthesis method for pyrido[2,3-d]pyrimidin-4-ones through cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters. The process is accelerated by acid, and the study provides a novel approach to synthesizing this class of compounds .

Chemoselective Cyclocondensation

In the third paper, the authors explore the chemoselective cyclocondensation of α-acylacetamidine with 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde. The reaction proceeds with regioselectivity, involving the replacement of the chlorine in the aromatic ring by the α-carbon of the amidine and a reaction of the amino group with the formyl group .

Synthesis of Novel Peri-fused Heterocyclic Systems

The fourth paper presents a synthetic approach to novel peri-fused heterocyclic systems—pyrimido[4,5,6-de][1,8]naphthyridines. This synthesis involves the treatment of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with geminal β-(acyl)enediamines, leading to substitution and cyclization reactions to form the desired heterocyclic system .

Interaction with Glycine Esters

The fifth paper investigates the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. The study finds that depending on the reaction conditions, derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine can be obtained. The research provides insights into the synthesis of potential biologically active compounds .

Unexpected Synthesis of a 5H-chromeno[3,4-c]pyridine Derivative

The sixth paper discusses an unexpected synthesis of a 5H-chromeno[3,4-c]pyridine derivative from 4-chlorocoumarin-3-carbaldehyde and malononitrile. Instead of the expected product, a novel tricyclic chromeno[3,4-c]pyridine derivative was isolated. The study contributes to the understanding of reactions involving 4-chlorocoumarin-3-carbaldehyde and provides a basis for further research in this area .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Studies have shown that compounds related to 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde are involved in a variety of chemical reactions, leading to the formation of novel pyrimidine derivatives with potential biological activities. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters in the presence of triethylamine has led to the synthesis of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018). This suggests that the compound and its analogs can be used as precursors in the synthesis of biologically active molecules.

Structural Analysis and Hydrogen-Bonded Frameworks

Research on the structural aspects of these compounds has revealed their ability to form hydrogen-bonded structures. For example, Cobo et al. (2009) described the crystal structure of derivatives showing how molecules are linked into chains of rings by a combination of N-H...O and C-H...O hydrogen bonds, leading to one-dimensional or three-dimensional frameworks (Cobo et al., 2009). Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in materials science.

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular processes .

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : Yes

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

These properties suggest that the compound could be well absorbed in the gastrointestinal tract, distributed across the blood-brain barrier, and metabolized by certain cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound .

Propiedades

IUPAC Name |

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3OS/c1-16-10-12-8(11)7(6-15)9(13-10)14-4-2-3-5-14/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBUQFUXWDJOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424664 |

Source

|

| Record name | SBB012021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445040-59-5 |

Source

|

| Record name | SBB012021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)